REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16](OCC)(=[O:18])[CH3:17]>[I-].C([N+](CC)(CC)CC)C>[CH2:9]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:17][CH2:16][OH:18])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCC1=CC=CC=C1
|
Name
|
ethylenecarbonate
|
Quantity
|
0.446 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.215 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at this temperature for 26 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 10 mL of a 0.5M solution of sodium hydroxide
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed twice with brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried on magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (eluant: ethylacetate/hexane 1/2)
|
Reaction Time |
26 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N(CCO)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |